molecular formula C13H17ClN2O3 B2430441 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone CAS No. 2034495-62-8

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone

Cat. No.: B2430441
CAS No.: 2034495-62-8
M. Wt: 284.74
InChI Key: JNMONXIYYWPUJG-UHFFFAOYSA-N
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Description

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone is a synthetic chemical compound of interest in scientific research. Its structure features a pyrrolidine ring linked to a 3-chloropyridin-4-yl group via an ether bond and an ethoxyethanone moiety. This specific arrangement suggests potential as a key intermediate or building block in medicinal chemistry for the development of novel therapeutic agents. Researchers are exploring its applicability in various biochemical assays. The presence of the chloropyridine scaffold is notable, as such heterocyclic compounds are commonly found in a wide spectrum of biologically active molecules and FDA-approved pharmaceuticals, often serving as cores in drugs targeting specific enzymes and receptors . Further investigation is required to fully elucidate its precise mechanism of action, binding affinity, and selectivity profile. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-ethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-2-18-9-13(17)16-6-4-10(8-16)19-12-3-5-15-7-11(12)14/h3,5,7,10H,2,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMONXIYYWPUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via nucleophilic substitution reactions, where a suitable chloropyridine derivative reacts with the pyrrolidine ring.

    Attachment of the Ethoxyethanone Group: The final step involves the reaction of the intermediate compound with ethoxyethanone under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: The compound can be incorporated into materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2,5-diones.

    Chloropyridine Derivatives: Compounds with a chloropyridine moiety, such as 3-chloropyridine-4-carboxylic acid.

    Ethoxyethanone Derivatives: Compounds with an ethoxyethanone group, such as 2-ethoxyacetophenone.

Uniqueness

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone is a synthetic compound characterized by its unique structural features, including a pyrrolidine ring and a chloropyridine moiety. This article examines its biological activity, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone is C15H18ClN2O3C_{15}H_{18}ClN_2O_3, with a molecular weight of approximately 304.77 g/mol. The compound's structure can be represented as follows:

Structure C15H18ClN2O3\text{Structure }\text{C}_{15}\text{H}_{18}\text{Cl}\text{N}_2\text{O}_3

The presence of functional groups such as the carbonyl (C=O) and ether (C-O-C) contributes to its reactivity and potential interactions in biological systems.

The biological activity of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloropyridine group enhances the compound's affinity for certain biological macromolecules, potentially modulating various biochemical pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways associated with various physiological processes.

Biological Activity

Research indicates that 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone exhibits a range of biological activities, including:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further development as an antibiotic agent.

Anticancer Potential : Some derivatives related to this compound have shown promise in inhibiting cancer cell proliferation, indicating potential applications in cancer therapy.

Neuropharmacological Effects : The interaction with neurotransmitter systems suggests possible applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or structurally similar to 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone. Below are key findings from recent research:

StudyFindings
Synthesis and Biological Evaluation Compounds derived from similar scaffolds exhibited significant antimicrobial activity against various bacterial strains.
Mechanistic Studies Investigated the interaction of pyrrolidine derivatives with specific receptors, revealing potential neuropharmacological effects.
Anticancer Activity Assessment Some analogs showed promising results in inhibiting the growth of cancer cell lines, warranting further exploration into their therapeutic potential.

Q & A

Q. What are the common synthetic routes for 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone, and what critical reaction parameters must be controlled?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the pyrrolidine-3-oxy intermediate via nucleophilic substitution between 3-chloropyridin-4-ol and a pyrrolidine derivative under basic conditions (e.g., NaH in DMF at 0–5°C) .
  • Step 2 : Coupling the pyrrolidine intermediate with 2-ethoxyethanone using a coupling reagent (e.g., DCC or EDCI) in anhydrous THF at reflux .
    Critical parameters include temperature control (±2°C), solvent purity, and stoichiometric ratios to minimize side reactions like over-alkylation or hydrolysis. Chromatography (e.g., silica gel column) is essential for purification .

Table 1 : Key Reaction Conditions

StepReagents/ConditionsYield (%)Purification Method
1NaH, DMF, 0–5°C65–75Extraction (EtOAc)
2DCC, THF, reflux50–60Column Chromatography

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for verifying the pyrrolidine ring (δ 3.2–3.8 ppm for N-CH2_2), ethoxy group (δ 1.2 ppm for CH3_3), and chloropyridine moiety (δ 8.2–8.6 ppm for aromatic protons) .
  • X-ray Crystallography : Resolves spatial conformation, particularly the orientation of the 3-chloropyridin-4-yloxy group relative to the pyrrolidine ring .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 313.12) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

  • Methodological Answer :
  • Catalyst Screening : Replace DCC with BOP-Cl to reduce side-product formation in coupling steps, improving yields by 15–20% .
  • Solvent Optimization : Use microwave-assisted synthesis in DMSO at 80°C for 10 minutes to accelerate reaction kinetics and enhance purity (>95%) .
  • In-line Analytics : Implement FTIR monitoring to track carbonyl formation (1700–1750 cm1^{-1}) and adjust reagent addition rates dynamically .

Table 2 : Optimization Strategies

ParameterStandard MethodOptimized MethodYield Improvement
Coupling ReagentDCCBOP-Cl+15–20%
Reaction Time12 hours (reflux)10 min (microwave)+25%

Q. What are the hypothesized biological targets of this compound, and what experimental approaches validate these interactions?

  • Methodological Answer :
  • Hypothesized Targets : Kinase enzymes (e.g., JAK2) due to the chloropyridine moiety’s affinity for ATP-binding pockets .
  • Validation Methods :
  • Enzyme Inhibition Assays : Measure IC50_{50} values using luminescent ATP depletion assays (e.g., Promega ADP-Glo™) .
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to assess binding poses with kinase domains .
  • Cellular Profiling : Test antiproliferative activity in cancer cell lines (e.g., K562 leukemia) with dose-response curves (0.1–100 µM) .

Q. How should contradictory data regarding the compound’s biological activity (e.g., variable IC50_{50}50​ values) be analyzed?

  • Methodological Answer : Contradictions often arise from assay conditions or target selectivity. Mitigation strategies include:
  • Standardized Assay Buffers : Use consistent ATP concentrations (e.g., 10 µM) and pH (7.4) across studies .
  • Off-Target Screening : Employ broad-panel kinase profiling (e.g., Eurofins KinaseProfiler™) to identify cross-reactivity .
  • Structural Analog Testing : Compare activity of derivatives (e.g., replacing 3-chloropyridine with 3-fluoropyridine) to isolate pharmacophore contributions .

Data Contradiction Analysis Example

Conflict : Reported IC50_{50} values range from 0.5 µM (JAK2) to >50 µM (PI3K).
Resolution :

Confirm assay reproducibility using a reference inhibitor (e.g., Ruxolitinib for JAK2).

Analyze binding kinetics via surface plasmon resonance (SPR) to differentiate competitive vs. non-competitive inhibition .

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